molecular formula C12H16N2S B10862624 1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea

1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea

Cat. No.: B10862624
M. Wt: 220.34 g/mol
InChI Key: JZWXJTNUKWCBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea is an organosulfur compound belonging to the thiourea class Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 2,3-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Cyclopropyl-3-(2,3-dimethylphenyl)thiourea can be compared with other thiourea derivatives:

Uniqueness: The unique structural features of this compound, such as the cyclopropyl group and the specific positioning of the methyl groups on the phenyl ring, contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-cyclopropyl-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C12H16N2S/c1-8-4-3-5-11(9(8)2)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15)

InChI Key

JZWXJTNUKWCBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.